N-(4-methoxyphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
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Description
N-(4-methoxyphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a useful research compound. Its molecular formula is C18H21N3O5S and its molecular weight is 391.44. The purity is usually 95%.
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Biological Activity
N-(4-Methoxyphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a methoxyphenyl group, a sulfonyl-pyrrolidine moiety, and a dihydropyridinone ring. The synthesis typically involves multiple steps:
- Formation of the Pyrrolidine Sulfonyl Group : This is achieved by reacting pyrrolidine with sulfonyl chloride in the presence of a base.
- Cyclization to Form Dihydropyridinone : This step may involve specific precursors undergoing cyclization reactions.
- Final Coupling with Methoxyphenyl Group : A nucleophilic substitution reaction is used here.
Biological Activities
This compound has been studied for various biological activities:
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, phenoxy-N-arylacetamide derivatives have shown activity against various bacterial strains and fungi .
2. Anticancer Properties
Studies have demonstrated that related compounds can inhibit cancer cell proliferation. For example, derivatives of dihydropyridinone have been reported to exhibit significant anticancer activity against several cancer cell lines, indicating potential for development as anticancer agents .
3. Anti-diabetic Effects
Compounds similar to this compound have been linked to anti-diabetic activities through mechanisms involving insulin sensitivity improvement and glucose metabolism modulation .
The biological activity of this compound is likely mediated through interactions with specific molecular targets:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could interact with receptors influencing cellular signaling pathways.
- DNA Interaction : Some studies suggest potential interactions with nucleic acids, affecting transcriptional regulation.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of related compounds on various human cancer cell lines. The results showed that specific structural modifications enhanced potency against breast and colon cancer cells, suggesting that this compound could follow similar trends .
Case Study 2: Anti-diabetic Properties
Another research effort focused on the anti-diabetic potential of similar compounds. The findings indicated that these compounds could significantly lower blood glucose levels in diabetic models by enhancing insulin action and reducing hepatic glucose production .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
Compound A | Structure A | Antimicrobial |
Compound B | Structure B | Anticancer |
N-(4-Methoxyphenyl)-2-[...] | Complex structure | Anti-diabetic, Anticancer |
The uniqueness of this compound lies in its combination of functional groups which may confer unique biological properties compared to other derivatives.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-26-15-8-6-14(7-9-15)19-17(22)13-20-10-4-5-16(18(20)23)27(24,25)21-11-2-3-12-21/h4-10H,2-3,11-13H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEKEFJLQWQQMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.